molecular formula C12H18O3 B14177243 Acetic acid;4-ethynylocta-1,7-dien-4-ol CAS No. 858365-07-8

Acetic acid;4-ethynylocta-1,7-dien-4-ol

Katalognummer: B14177243
CAS-Nummer: 858365-07-8
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: ONLVVJPTBSCOBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-ethynylocta-1,7-dien-4-ol is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of an acetic acid group and a unique structure featuring ethynyl and diene functionalities. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethynylocta-1,7-dien-4-ol typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the ethynyl and diene groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification processes to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4-ethynylocta-1,7-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Acetic acid;4-ethynylocta-1,7-dien-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of acetic acid;4-ethynylocta-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;4-ethynylocta-1,7-dien-4-ol include other acetic acid derivatives and compounds with ethynyl and diene functionalities. Examples include:

Uniqueness

The presence of both ethynyl and diene groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

858365-07-8

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

acetic acid;4-ethynylocta-1,7-dien-4-ol

InChI

InChI=1S/C10H14O.C2H4O2/c1-4-7-9-10(11,6-3)8-5-2;1-2(3)4/h3-5,11H,1-2,7-9H2;1H3,(H,3,4)

InChI-Schlüssel

ONLVVJPTBSCOBD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C=CCCC(CC=C)(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.